N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiophene ring, and a hydrazide group
Preparation Methods
The synthesis of N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene-containing reagent under appropriate conditions.
Formation of the hydrazide group: This is typically done by reacting the intermediate compound with hydrazine hydrate.
Condensation reaction: The final step involves the condensation of the hydrazide derivative with 4-(Propan-2-YL)benzaldehyde to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazide group, with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique molecular structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, while the pyrazole and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide can be compared with similar compounds such as:
N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(phenyl)-1H-pyrazole-5-carbohydrazide: This compound lacks the thiophene ring, which may affect its reactivity and biological activity.
N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(furan-2-YL)-1H-pyrazole-5-carbohydrazide: The presence of a furan ring instead of a thiophene ring can lead to different chemical and biological properties.
N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(pyridine-2-YL)-1H-pyrazole-5-carbohydrazide: The pyridine ring introduces basicity, which can influence the compound’s interactions and reactivity.
The uniqueness of N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N4OS |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4OS/c1-12(2)14-7-5-13(6-8-14)11-19-22-18(23)16-10-15(20-21-16)17-4-3-9-24-17/h3-12H,1-2H3,(H,20,21)(H,22,23)/b19-11+ |
InChI Key |
QKBKEKLESMMJPV-YBFXNURJSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
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